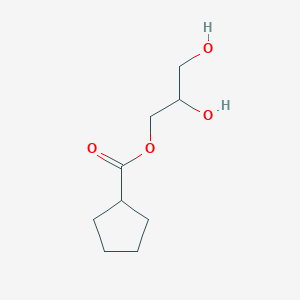
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane is an organosilicon compound characterized by its unique three-membered ring structure containing silicon. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane can be synthesized through several methods. One common approach involves the reaction of hexamethylsilirane with dimethyl sulfoxide, leading to the insertion of dimethylsilanone into the silirane ring . Another method includes the thermolysis of organopolysilanes, which results in the formation of silacyclopropenes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of multifunctional silylenes and siliranes as crosslinkers for metal-free curing of silicones .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or similar reducing agents.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include silacyclopropenes, dimethylsilanone derivatives, and various substituted siliranes .
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane involves its ability to form stable three-membered rings with silicon. This stability allows it to participate in various chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved in these reactions are primarily related to the silicon-carbon bonds and the reactivity of the trimethylsilyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane is unique due to its three-membered ring structure containing silicon, which imparts stability and reactivity. This makes it distinct from other similar compounds that may not have the same level of stability or reactivity .
Propiedades
Número CAS |
66222-12-6 |
|---|---|
Fórmula molecular |
C10H26Si3 |
Peso molecular |
230.57 g/mol |
Nombre IUPAC |
(1,1-dimethyl-3-trimethylsilylsiliran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H26Si3/c1-11(2,3)9-10(12(4,5)6)13(9,7)8/h9-10H,1-8H3 |
Clave InChI |
JXYFEBNLZWNISD-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C(C1[Si](C)(C)C)[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)




![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)





